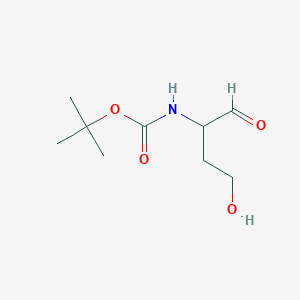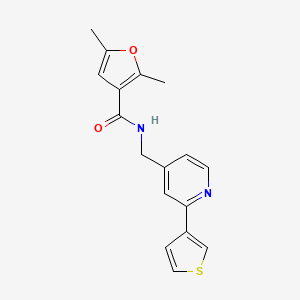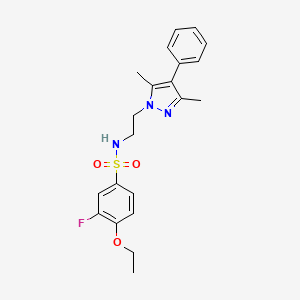![molecular formula C31H29ClN4O2 B2712320 6-chloro-4-phenyl-3-[5-phenyl-1-(piperidin-1-ylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]quinolin-2(1H)-one CAS No. 361170-85-6](/img/no-structure.png)
6-chloro-4-phenyl-3-[5-phenyl-1-(piperidin-1-ylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]quinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-4-phenyl-3-[5-phenyl-1-(piperidin-1-ylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]quinolin-2(1H)-one is a useful research compound. Its molecular formula is C31H29ClN4O2 and its molecular weight is 525.05. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-4-phenyl-3-[5-phenyl-1-(piperidin-1-ylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]quinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-4-phenyl-3-[5-phenyl-1-(piperidin-1-ylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]quinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural and Synthesis Studies
Quinoxaline derivatives, including compounds structurally related to the specified chemical, have been extensively studied for their diverse pharmaceutical and industrial applications. For instance, the synthesis, crystal structure, and theoretical calculations of isoxazolequinoxaline derivatives have been detailed, highlighting their potential as anti-cancer drugs. These compounds exhibit significant interaction at the active site region of specific proteins, suggesting their utility in cancer therapy (Abad et al., 2021). Similarly, the structural evaluation of 2-phenylpyrazolo[4,3-c]quinolin-3-one monohydrates through single crystal X-ray diffraction and theoretical studies offers insights into the molecular stability and interactions of these compounds, contributing to our understanding of their pharmaceutical potential (Ferreira et al., 2013).
Antimicrobial and Antifungal Applications
The synthesis of quinolinyl chalcones containing a pyrazole group has shown promising anti-microbial properties, with specific derivatives exhibiting potent activity against bacterial and fungal strains. This highlights the potential of these compounds in developing new antimicrobial agents (Prasath et al., 2015). Additionally, the creation of novel pyrano[2,3-f]pyrazolo[3,4-b]quinoline-3-carbonitriles through a one-pot three-component reaction has uncovered compounds with significant acetylcholinesterase (AChE) inhibitory activity, suggesting applications in treating diseases like Alzheimer's (Sumesh et al., 2020).
Photovoltaic and Electrochemical Applications
Studies on 4H-pyrano[3,2-c]quinoline derivatives have explored their structural and optical properties, indicating their suitability for use in organic–inorganic photodiode fabrication. This research suggests potential applications in photovoltaic devices and highlights the importance of substituent groups in enhancing device parameters (Zeyada et al., 2016). Furthermore, the investigation of quinoxalines as corrosion inhibitors for mild steel in acidic media through both experimental and computational analyses underscores the utility of quinoxaline derivatives in protecting industrial materials, enhancing the longevity and reliability of metal structures (Saraswat & Yadav, 2020).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-4-phenyl-3-[5-phenyl-1-(piperidin-1-ylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]quinolin-2(1H)-one' involves the synthesis of the pyrazole ring, followed by the synthesis of the quinoline ring, and finally the coupling of the two rings to form the target compound.", "Starting Materials": [ "Benzaldehyde", "Acetophenone", "Piperidine", "Chloroacetyl chloride", "Phenylhydrazine", "Phenylacetic acid", "4,5-dihydro-1H-pyrazole", "2-chloro-3-nitrobenzoic acid" ], "Reaction": [ "Step 1: Synthesis of 5-phenyl-1-(piperidin-1-ylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]phenylacetic acid", "React phenylacetic acid with chloroacetyl chloride to form phenylacetyl chloride", "React phenylacetyl chloride with piperidine to form 5-phenyl-1-(piperidin-1-ylacetyl)phenylacetic acid", "React 5-phenyl-1-(piperidin-1-ylacetyl)phenylacetic acid with phenylhydrazine to form 5-phenyl-1-(piperidin-1-ylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]phenylacetic acid", "Step 2: Synthesis of 6-chloro-4-phenyl-3-(5-phenyl-1-(piperidin-1-ylacetyl)-4,5-dihydro-1H-pyrazol-3-yl)quinoline", "React 2-chloro-3-nitrobenzoic acid with benzaldehyde and acetophenone to form 2-(benzylidene)-3-nitrobenzoic acid", "Reduce 2-(benzylidene)-3-nitrobenzoic acid to 2-(benzylidene)-3-aminobenzoic acid", "React 2-(benzylidene)-3-aminobenzoic acid with 4,5-dihydro-1H-pyrazole to form 6-chloro-4-phenyl-3-(5-phenyl-1-(piperidin-1-ylacetyl)-4,5-dihydro-1H-pyrazol-3-yl)quinoline", "Step 3: Coupling of the pyrazole and quinoline rings", "React 5-phenyl-1-(piperidin-1-ylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]phenylacetic acid with 6-chloro-4-phenyl-3-(5-phenyl-1-(piperidin-1-ylacetyl)-4,5-dihydro-1H-pyrazol-3-yl)quinoline to form the target compound '6-chloro-4-phenyl-3-[5-phenyl-1-(piperidin-1-ylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]quinolin-2(1H)-one'" ] } | |
Numéro CAS |
361170-85-6 |
Nom du produit |
6-chloro-4-phenyl-3-[5-phenyl-1-(piperidin-1-ylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]quinolin-2(1H)-one |
Formule moléculaire |
C31H29ClN4O2 |
Poids moléculaire |
525.05 |
Nom IUPAC |
6-chloro-4-phenyl-3-[3-phenyl-2-(2-piperidin-1-ylacetyl)-3,4-dihydropyrazol-5-yl]-1H-quinolin-2-one |
InChI |
InChI=1S/C31H29ClN4O2/c32-23-14-15-25-24(18-23)29(22-12-6-2-7-13-22)30(31(38)33-25)26-19-27(21-10-4-1-5-11-21)36(34-26)28(37)20-35-16-8-3-9-17-35/h1-2,4-7,10-15,18,27H,3,8-9,16-17,19-20H2,(H,33,38) |
Clé InChI |
RPQBYVTWRDOWAF-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one](/img/structure/B2712237.png)

![2-(4-Chlorophenyl)-3-({[(4-methylbenzoyl)oxy]imino}methyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2712240.png)

![5-((4-Ethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2712242.png)
![1,3-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2712244.png)

![N-[(4-methoxyphenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2712247.png)
![(8R,9S)-9-Bromo-1,4-dioxaspiro[4.4]nonan-8-ol](/img/structure/B2712248.png)
![2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2712251.png)
![Ethyl thieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B2712252.png)
![2-(4-Ethoxyphenyl)-5-prop-2-ynylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2712256.png)
![(3R)-4,4-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2712257.png)
![ethyl 2-(2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate](/img/structure/B2712260.png)